molecular formula C21H24BrNO3 B13982845 tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13982845
M. Wt: 418.3 g/mol
InChI Key: OMPDEZJOJRKIRM-UHFFFAOYSA-N
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Description

tert-Butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced using tert-butyl hydroperoxide under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a valuable intermediate for the construction of more complex molecules.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties that can be explored for therapeutic applications, such as anti-inflammatory or anticancer activities .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique reactivity and potential biological activity. This makes it distinct from other similar compounds and highlights its value in scientific research and industrial applications .

Properties

Molecular Formula

C21H24BrNO3

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl 8-bromo-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C21H24BrNO3/c1-21(2,3)26-20(24)23-12-11-16-17(13-23)18(22)9-10-19(16)25-14-15-7-5-4-6-8-15/h4-10H,11-14H2,1-3H3

InChI Key

OMPDEZJOJRKIRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)OCC3=CC=CC=C3

Origin of Product

United States

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